molecular formula C15H19NO4 B13151645 trans-1-[(Benzyloxy)carbonyl]-6-methylpiperidine-3-carboxylic acid

trans-1-[(Benzyloxy)carbonyl]-6-methylpiperidine-3-carboxylic acid

Cat. No.: B13151645
M. Wt: 277.31 g/mol
InChI Key: WHBWAWHXIPKUMC-DGCLKSJQSA-N
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Description

trans-1-[(Benzyloxy)carbonyl]-6-methylpiperidine-3-carboxylic acid is a piperidine derivative featuring a benzyloxycarbonyl (Cbz) protective group at the 1-position, a methyl substituent at the 6-position, and a carboxylic acid group at the 3-position. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules, particularly protease inhibitors and intermediates in peptidomimetic synthesis.

Properties

Molecular Formula

C15H19NO4

Molecular Weight

277.31 g/mol

IUPAC Name

(3R,6R)-6-methyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid

InChI

InChI=1S/C15H19NO4/c1-11-7-8-13(14(17)18)9-16(11)15(19)20-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3,(H,17,18)/t11-,13-/m1/s1

InChI Key

WHBWAWHXIPKUMC-DGCLKSJQSA-N

Isomeric SMILES

C[C@@H]1CC[C@H](CN1C(=O)OCC2=CC=CC=C2)C(=O)O

Canonical SMILES

CC1CCC(CN1C(=O)OCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically follows a multi-step sequence involving:

  • Construction of the piperidine ring with appropriate stereochemistry
  • Introduction of the methyl substituent at C-6
  • Installation of the carboxylic acid at C-3
  • Protection of the nitrogen with the benzyloxycarbonyl group to prevent side reactions during subsequent steps

This approach requires careful stereochemical control, often employing chiral starting materials or asymmetric synthesis techniques.

Stepwise Synthesis Details

Step Transformation Reagents/Conditions Yield Notes
1 Formation of substituted piperidine core Reductive amination or cyclization from ketoester precursors ~85% For example, methylation of 1-benzyl-3-oxo-piperidine-4-carboxylate methyl ester under reflux in acetone with methyl iodide (85% yield)
2 Hydrolysis of ester to carboxylic acid Lithium hydroxide monohydrate in THF/water at 70°C for 6 h or sodium hydroxide in ethanol at 25-70°C for 3 h 93-100% Efficient hydrolysis to yield the free acid
3 Protection of nitrogen with benzyloxycarbonyl group Reaction with benzyloxycarbonyl chloride or equivalent in presence of base High Protects the amine, stabilizing the molecule for further reactions
4 Purification and isolation Extraction, washing, drying over sodium sulfate, and concentration Variable Purification by standard organic techniques

Representative Experimental Procedure

  • Starting Material: 1-benzyl-3-oxo-piperidine-4-carboxylate methyl ester
  • Methylation: Reflux with methyl iodide in acetone under nitrogen atmosphere for 12 hours, followed by filtration and solvent removal to obtain methylated intermediate (85% yield)
  • Ester Hydrolysis: Treatment with lithium hydroxide monohydrate in tetrahydrofuran and water at 70°C for 6 hours, followed by acidification and extraction to isolate the carboxylic acid (93% yield)
  • Nitrogen Protection: Reaction of the free amine with benzyloxycarbonyl chloride under basic conditions to install the carbamate protecting group, typically in dichloromethane with triethylamine as base

Analytical Data and Characterization

  • NMR Spectroscopy: Characteristic signals for aromatic protons (benzyloxy group), methyl substituent, and piperidine ring protons confirm structure and stereochemistry
  • Mass Spectrometry: Molecular ion peak consistent with molecular weight 277.31 g/mol
  • Chiral Purity: Often confirmed by chiral HPLC or NMR using chiral shift reagents to ensure trans stereochemistry

Comparative Analysis of Methods

Aspect Method Using Lithium Hydroxide Hydrolysis Method Using Sodium Hydroxide Hydrolysis Nitrogen Protection Approach
Reaction Time 6 hours at 70°C 3 hours at 25-70°C 1-2 hours at room temperature or reflux
Solvent THF/water mixture Ethanol Dichloromethane or toluene
Yield 93% 100% High (typically >80%)
Notes Requires reflux; efficient for ester cleavage Milder conditions; shorter time Carbamate protection critical for stability

Research Findings and Practical Considerations

  • The benzyloxycarbonyl group is a widely used protecting group for amines due to its stability under various reaction conditions and ease of removal by catalytic hydrogenation.
  • The trans stereochemistry is crucial for biological activity and is controlled by choice of chiral starting materials or asymmetric synthesis routes.
  • Hydrolysis conditions must be optimized to avoid racemization or side reactions; lithium hydroxide in mixed solvents is effective for clean conversion to the acid.
  • Purification typically involves aqueous workup and organic extraction, followed by drying and concentration under reduced pressure.

Summary Table of Key Preparation Parameters

Parameter Details
Molecular Formula C15H19NO4
Molecular Weight 277.31 g/mol
Key Steps Methylation, ester hydrolysis, nitrogen protection
Typical Solvents Acetone, THF, water, ethanol, dichloromethane
Typical Bases Lithium hydroxide, sodium hydroxide, triethylamine
Reaction Temperatures 25-90°C depending on step
Yields 85-100% per step
Stereochemical Control Chiral starting materials or asymmetric synthesis

Chemical Reactions Analysis

Types of Reactions

(3R,6R)-1-((Benzyloxy)carbonyl)-6-methylpiperidine-3-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form various derivatives.

    Reduction: The benzyloxycarbonyl group can be reduced to yield the free amine.

    Substitution: The piperidine ring can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids (e.g., trifluoroacetic acid) for deprotection, hydrogen gas with palladium on carbon (Pd-C) for catalytic hydrogenation, and various oxidizing agents for oxidation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Cbz group yields the free amine, while oxidation of the carboxylic acid group can produce different carboxylate derivatives .

Scientific Research Applications

(3R,6R)-1-((Benzyloxy)carbonyl)-6-methylpiperidine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3R,6R)-1-((Benzyloxy)carbonyl)-6-methylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group acts as a protecting group, allowing selective reactions to occur at other positions on the molecule. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

1-((Benzyloxy)carbonyl)-6-(trifluoromethyl)piperidine-3-carboxylic acid
  • Molecular Formula: C₁₅H₁₆F₃NO₄
  • Molar Mass : 331.29 g/mol
  • CAS RN : 1269755-67-0
  • Key Difference : Replacement of the 6-methyl group with a trifluoromethyl (CF₃) group.
1-Benzyl-6-oxopiperidine-3-carboxylic acid
  • Molecular Formula: C₁₄H₁₇NO₃
  • Synthesis : Prepared via hydrogenation of 1-benzyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid using Pd/C catalyst.
  • Key Difference : Contains a ketone (oxo) group at the 6-position instead of methyl.
  • Implications : The oxo group may increase polarity and alter hydrogen-bonding interactions in biological systems .

Positional Isomers: Carboxylic Acid Group Variations

1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid
  • Molecular Formula : C₁₁H₁₅N₃O₂
  • Molecular Weight : 221.25 g/mol
  • CAS RN : 930111-02-7
  • Melting Point : 185–186.5°C
  • Key Difference : Pyrazine ring substituent at the 1-position; carboxylic acid at the 3-position.
1-(6-Methylpyrazin-2-yl)piperidine-4-carboxylic acid
  • Molecular Formula : C₁₁H₁₅N₃O₂
  • Molecular Weight : 221.25 g/mol
  • CAS RN : 886851-58-7
  • Melting Point : 151–152°C
  • Key Difference : Carboxylic acid group at the 4-position instead of 3.
  • Implications : Altered spatial arrangement affects steric hindrance and solubility .

Heterocyclic Variations: Piperidine vs. Pyrrolidine

trans-racemic-1-Benzyl-4-tert-butoxycarbonylamino-pyrrolidine-3-carboxylic acid
  • Molecular Formula : C₁₇H₂₄N₂O₄
  • Molecular Weight : 320.38 g/mol
  • CAS RN : 628725-28-0
  • Key Difference : Pyrrolidine ring (5-membered) instead of piperidine (6-membered).
  • Implications : Reduced ring size increases ring strain and conformational flexibility, impacting binding to enzymatic pockets .

Functional Group Modifications: Ester vs. Acid

(±)-trans-Methyl 1-benzyl-4-(6-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)pyrrolidine-3-carboxylate
  • Key Difference : Methyl ester instead of free carboxylic acid.
  • Implications : Esterification improves cell membrane permeability but requires hydrolysis for bioactivity .

Biological Activity

Trans-1-[(Benzyloxy)carbonyl]-6-methylpiperidine-3-carboxylic acid (CAS No. 1269757-29-0) is a compound that has garnered interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies surrounding this compound.

  • Molecular Formula : C15H19NO4
  • Molecular Weight : 277.32 g/mol
  • IUPAC Name : (3S,5S)-1-[(benzyloxy)carbonyl]-5-methyl-3-piperidinecarboxylic acid
  • Physical State : White to yellow solid
  • Purity : ≥95% .

Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds with piperidine structures, including this compound. Research indicates that derivatives of piperidine can exhibit significant antiviral activities against various viruses, including herpes simplex virus and respiratory syncytial virus (RSV). For instance, compounds similar in structure have demonstrated EC50 values ranging from 5 to 28 μM against RSV replication, suggesting a promising avenue for further exploration in antiviral drug development .

Anticholinesterase Activity

The compound's structural features may also suggest potential anticholinesterase activity, which is critical in treating neurodegenerative diseases like Alzheimer's. Compounds with a piperidine ring have been shown to inhibit acetylcholinesterase (AChE), leading to increased levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission. This mechanism is vital for cognitive function and memory enhancement .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at specific positions on the piperidine ring can significantly alter its efficacy and selectivity. For instance, variations in substituents on the benzyloxy group have been correlated with enhanced biological activity, indicating that fine-tuning these groups could lead to more potent derivatives .

Case Studies and Findings

StudyFindings
Dawood et al. (2024)Identified several pyrazole and isoxazole derivatives with antiviral properties; related compounds showed a reduction in HSV plaque counts by 69% at optimal concentrations .
Manvar et al. (2024)Developed piperidine derivatives that inhibited HCV replication effectively; some compounds exhibited selectivity indices greater than 35 .
Research on MAO InhibitionPiperine analogs demonstrated significant inhibition of monoamine oxidases (MAO-A and MAO-B), suggesting potential antidepressant effects .

Q & A

Q. How does the compound’s logP value influence its application in medicinal chemistry?

  • Methodology : Calculate logP (e.g., using ChemDraw or ACD/Labs) to predict membrane permeability. For low logP (<2), introduce prodrug strategies (e.g., esterification of the carboxylate) to enhance bioavailability .

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